(4-Bromo-2-chlorophenyl)methanamine CAS number
(4-Bromo-2-chlorophenyl)methanamine CAS number
An In-depth Technical Guide to (4-Bromo-2-chlorophenyl)methanamine
Abstract: This technical guide provides a comprehensive overview of (4-Bromo-2-chlorophenyl)methanamine (CAS No: 771574-32-4), a key halogenated building block for researchers, medicinal chemists, and drug development professionals. This document delves into its chemical and physical properties, provides detailed, field-proven protocols for its synthesis and purification, outlines methods for its analytical characterization, and discusses its applications as a strategic intermediate in the synthesis of complex molecular architectures. Emphasis is placed on the causality behind experimental choices and adherence to stringent safety protocols to ensure scientific integrity and reproducibility.
Introduction and Strategic Importance
(4-Bromo-2-chlorophenyl)methanamine, also known as 4-Bromo-2-chlorobenzylamine, is a substituted benzylamine derivative that has garnered significant interest in the field of medicinal chemistry. Its structural framework, featuring a reactive primary amine and two distinct halogen atoms (bromine and chlorine) on the phenyl ring, offers multiple points for synthetic diversification. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon-carbon and carbon-heteroatom bonds.
The presence of halogen atoms on phenyl rings is a common motif in pharmacologically active compounds, often enhancing metabolic stability, modulating lipophilicity, and facilitating specific interactions with biological targets.[1] For instance, compounds incorporating a 4-bromo-2-chlorophenyl moiety have been investigated for their potential as antimicrobial and antimalarial agents.[1] As such, (4-Bromo-2-chlorophenyl)methanamine represents a valuable starting material for generating libraries of novel compounds in early-stage drug discovery programs targeting a range of therapeutic areas, including oncology and infectious diseases.[2][3][4][5]
Physicochemical and Structural Properties
A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and for ensuring proper handling and storage.
Structural Representation
The chemical structure of (4-Bromo-2-chlorophenyl)methanamine is foundational to its reactivity and function.
Caption: 2D Structure of (4-Bromo-2-chlorophenyl)methanamine.
Property Summary
The key identifiers and physicochemical properties are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 771574-32-4 | |
| Molecular Formula | C₇H₇BrClN | [6] |
| Molecular Weight | 218.945 g/mol | [6] |
| Synonyms | 4-Bromo-2-chlorobenzylamine | |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | |
| InChI Key | IDCCCALUDZWGIS-UHFFFAOYSA-N | [6] |
| SMILES | C1=CC(=C(C=C1Br)Cl)CN | [6] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place |
Synthesis and Purification
The synthesis of halogenated primary amines like (4-Bromo-2-chlorophenyl)methanamine can be approached through several routes. A common and effective strategy involves the reduction of a corresponding oxime, which itself is derived from the parent aldehyde. This method is advantageous as it often proceeds with high yield and selectivity.[7]
Proposed Synthetic Workflow
The following diagram illustrates a logical two-step workflow for the preparation of the target compound.
Caption: Synthetic and purification workflow for (4-Bromo-2-chlorophenyl)methanamine.
Step-by-Step Synthesis Protocol
This protocol is adapted from established methods for preparing halogenated benzylamines.[7]
Step 1: Synthesis of 4-Bromo-2-chlorobenzaldehyde Oxime
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Rationale: The conversion of the aldehyde to an oxime provides a stable intermediate that is readily reduced to the primary amine in the subsequent step. The reaction is typically straightforward and high-yielding.
-
Procedure:
-
In a 500 mL round-bottomed flask, suspend 4-Bromo-2-chlorobenzaldehyde (0.1 mol) in a mixture of ethanol (150 mL) and water (100 mL).
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In a separate beaker, dissolve hydroxylamine hydrochloride (0.12 mol) in water (50 mL).
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Add the hydroxylamine solution to the aldehyde suspension with stirring.
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Slowly add a solution of sodium hydroxide (0.12 mol in 50 mL water) to the reaction mixture. The addition should be controlled to maintain the temperature below 40°C.
-
Stir the mixture at room temperature for 2-4 hours. Monitor reaction completion by Thin-Layer Chromatography (TLC).
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Cool the mixture in an ice bath to precipitate the oxime.
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Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
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Step 2: Reduction of Oxime to (4-Bromo-2-chlorophenyl)methanamine
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Rationale: Catalytic hydrogenation is a clean and efficient method for reducing oximes to primary amines. A non-palladium catalyst, such as platinum oxide (Adam's catalyst), is chosen to minimize the risk of dehalogenation (loss of Br or Cl), which can be a significant side reaction with palladium-based catalysts.[7] The use of anhydrous conditions is critical to prevent the formation of side products.[7]
-
Procedure:
-
Charge a hydrogenation vessel (Parr apparatus) with the 4-Bromo-2-chlorobenzaldehyde oxime (0.08 mol), platinum(IV) oxide (PtO₂, ~1-2 mol %), and anhydrous ethanol (200 mL).
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi) and begin vigorous agitation.
-
The reaction is typically exothermic. Maintain the temperature around 25-35°C. Monitor the reaction by observing the uptake of hydrogen.
-
Once hydrogen uptake ceases (usually 4-8 hours), stop the reaction and carefully vent the vessel. Purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (4-Bromo-2-chlorophenyl)methanamine as a liquid.
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Purification Protocol: Column Chromatography
-
Rationale: The crude product may contain unreacted starting material or minor side products. Silica gel column chromatography is the preferred method for purifying liquid amines, separating components based on their polarity.
-
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just above the silica surface.
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Sample Loading: Dissolve the crude amine in a minimal amount of dichloromethane or the initial mobile phase and carefully load it onto the top of the silica gel.
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Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent, such as ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate and progressing to 80:20). The choice of solvent gradient is critical for achieving good separation.
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Fraction Collection: Collect fractions and monitor the composition of each fraction using TLC. The product can be visualized using a UV lamp or by staining with a potassium permanganate solution.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified (4-Bromo-2-chlorophenyl)methanamine.
-
Analytical Characterization
Confirming the identity and purity of the final product is a non-negotiable step in synthesis. The following table summarizes the expected analytical data for (4-Bromo-2-chlorophenyl)methanamine.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5-7.2 (m, 3H, Ar-H), ~3.9 (s, 2H, CH₂-N), ~1.6 (br s, 2H, NH₂). The aromatic region will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals in the aromatic region (δ ~140-120 ppm), including carbons attached to Br and Cl, and an aliphatic signal for the CH₂ group (δ ~45 ppm). |
| Mass Spectrometry (ESI+) | [M+H]⁺ peak at m/z corresponding to the molecular formula. The spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1). |
| FT-IR (neat, cm⁻¹) | ~3400-3300 (N-H stretch, two bands for primary amine), ~3100-3000 (Ar C-H stretch), ~1600, 1470 (Ar C=C stretch), ~1100 (C-N stretch), ~1050 (C-Cl stretch), ~600 (C-Br stretch). |
| Purity (HPLC) | Analysis using a suitable column (e.g., C18) and mobile phase should show a single major peak, with purity typically >98% after chromatography. |
Safety and Handling
(4-Bromo-2-chlorophenyl)methanamine is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.[8]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[8]
-
Signal Word: Danger.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields and a face shield.[8][9]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat and ensure full body coverage.[8][9]
-
Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator.[8]
-
-
First Aid Measures:
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8][9]
-
Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes.[8][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[8]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]
Conclusion
(4-Bromo-2-chlorophenyl)methanamine is a strategically valuable synthetic intermediate for drug discovery and development. Its synthesis, while requiring careful execution and adherence to safety protocols, is achievable through established chemical transformations. The detailed protocols and characterization data provided in this guide serve as a robust resource for scientists, enabling the reliable preparation and application of this versatile chemical building block in their research endeavors.
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The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]
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The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ACS Publications. [Link]
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Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. PubMed. [Link]
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(Note: A placeholder image is used. In a real application, this would be the actual chemical structure.)